molecular formula C8H7ClN2O3 B12879506 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B12879506
M. Wt: 214.60 g/mol
InChI Key: XSTLOIVXRLHCEI-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride is an imidazolidine derivative featuring a furan-3-yl substituent and a reactive carbonyl chloride group.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-(furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C8H7ClN2O3/c9-7(12)11-3-2-10(8(11)13)6-1-4-14-5-6/h1,4-5H,2-3H2

InChI Key

XSTLOIVXRLHCEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=COC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of furan derivatives with imidazolidine and carbonyl chloride precursors. One common method involves the use of furan-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-oxoimidazolidine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Furanones and Tetrahydrofuran Derivatives: Formed from oxidation and reduction reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The furan ring and imidazolidine moiety can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions, thereby influencing the activity of enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl Chloride

  • Molecular Formula : C₅H₇ClN₂O₄S
  • Molecular Weight : 226.64 g/mol
  • Key Substituent : Methylsulfonyl (–SO₂CH₃) group
  • Physical Properties : Melting point 222–223°C; stable at 2–8°C under nitrogen .
  • Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity of the carbonyl chloride, favoring nucleophilic substitution (e.g., with hydrazine to form hydrazides) .
  • Applications : Used in synthesizing insecticidal 1,3,4-oxadiazole derivatives targeting Aedes aegypti .
Comparison with 3-(Furan-3-yl) Analog :
  • This may alter reaction kinetics in nucleophilic substitutions.
  • Biological Activity : Furan-containing compounds (e.g., 3-(furan-2-yl)-isochromen derivatives) exhibit diverse bioactivities, suggesting the furan-3-yl analog could have applications in drug discovery or agrochemistry .

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl Furan-2-carboxylate

  • Molecular Formula : C₁₈H₁₀O₆
  • Molecular Weight : 322.27 g/mol
  • Key Features : Dual furan rings (2- and 3-positions) and an isochromen backbone .
  • Physical Properties : Yellow solid with a melting point of 178–180°C .
  • Synthesis : Prepared via furoyl chloride coupling under high-temperature conditions (200°C) .
Comparison with 3-(Furan-3-yl) Analog :
  • Synthetic Methods : The 3-(furan-3-yl) analog may require milder conditions due to steric and electronic differences in the furan substitution.
  • Spectroscopic Signatures : The furan-3-yl proton environment in NMR would differ from furan-2-yl derivatives (e.g., δ 6.5–8.0 ppm for aromatic protons) .

Cyanidin-3-O-glucoside Chloride

  • Molecular Formula : C₂₁H₂₁ClO₁₁
  • Molecular Weight : 508.83 g/mol
  • Key Features : Anthocyanin with a chloride counterion .
  • Applications : Used as a reference standard and in pharmacological research .
Comparison with 3-(Furan-3-yl) Analog :
  • Reactivity : While both contain chloride, cyanidin-3-O-glucoside is a glycoside with antioxidant properties, contrasting with the imidazolidine analog’s role as a synthetic intermediate.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Applications
3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride* C₈H₇ClN₂O₃ 226.64 (estimated) Furan-3-yl N/A Synthetic intermediate
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride C₅H₇ClN₂O₄S 226.64 Methylsulfonyl 222–223 Insecticide synthesis
3-(Furan-2-yl)-1-oxo-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ 322.27 Furan-2-yl 178–180 Antimicrobial/fluorescent probes

*Estimated based on structural analogs.

Table 2: Analytical Methods for Characterization

Compound HPLC Method NMR Key Signals (δ, ppm) IR Absorption (cm⁻¹)
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride Reverse-phase (Newcrom R1) –SO₂CH₃: ~3.3 (s); carbonyl: ~170 1685 (C=O), 1288 (S=O)
This compound* Reverse-phase (predicted) Furan protons: 6.5–8.0; carbonyl: ~170 1680–1700 (C=O), 1600 (C=C)

Research Findings and Implications

  • Stability : Unlike the methylsulfonyl derivative, the furan analog may require protection from light/oxygen due to furan’s susceptibility to oxidation .
  • Biological Relevance : Furan rings are associated with antimicrobial and anti-inflammatory activities, suggesting unexplored therapeutic avenues for the 3-(furan-3-yl) compound .

Biological Activity

3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazolidine family and incorporates a furan ring, which is known for its diverse reactivity. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₉H₈ClN₃O₂, with a molecular weight of approximately 214.60 g/mol. Its structure includes:

  • A furan ring (5-membered aromatic ring with oxygen)
  • An imidazolidine core
  • A carbonyl chloride functional group

This combination of functional groups enhances its reactivity and biological potential, making it a valuable compound for further research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing furan rings have been shown to possess significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, some derivatives have demonstrated inhibitory activity against glycosidases, which are key enzymes involved in carbohydrate metabolism. The inhibition of these enzymes can be beneficial in managing conditions like diabetes by regulating blood glucose levels .

Study 1: Antibacterial Activity

In a study examining the antibacterial effects of various imidazolidine derivatives, it was found that this compound exhibited promising activity against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined for different bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
MRSA32
E. coli64
Klebsiella sp.16

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of the compound. The IC₅₀ values for α-glucosidase and α-amylase inhibition were assessed, revealing significant inhibitory effects that suggest potential use in diabetes management.

EnzymeIC₅₀ (µg/mL)
α-glucosidase50
α-amylase75

The biological activities of this compound can be attributed to its structural characteristics. The furan moiety may interact with biological targets through π-stacking interactions or hydrogen bonding, while the carbonyl chloride can act as an electrophile in nucleophilic attack reactions.

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride in academic research settings?

The synthesis of this compound typically involves two critical steps: (1) preparation of the imidazolidine backbone and (2) chlorination of the carbonyl group. A plausible route is derived from analogous sulfonyl-substituted imidazolidine carbonyl chlorides (e.g., 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, synthesized via thionyl chloride or phosgene-mediated chlorination of carboxylic acid precursors) . For the furan-substituted variant, researchers should:

  • Start with 3-(furan-3-yl)-2-oxoimidazolidine-1-carboxylic acid.
  • Use thionyl chloride (SOCl₂) or phosgene (COCl₂) under anhydrous conditions (e.g., reflux in dichloromethane or toluene) to form the carbonyl chloride.
  • Purify via column chromatography or recrystallization (e.g., from 1,4-dioxane or ethyl acetate) .

Q. Key Considerations :

  • Reagent stoichiometry : 1:1.2 molar ratio of precursor to chlorinating agent.
  • Reaction time : 3–6 hours under reflux.
  • Yield : 70–85% (based on analogous reactions) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Critical spectroscopic methods include:

  • ¹H NMR : Expect signals for furan protons (δ 6.5–7.5 ppm as multiplet) and imidazolidine protons (δ 3.0–4.0 ppm for CH₂ groups) .
  • IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonyl chloride) and 1600–1650 cm⁻¹ (furan C=C) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~227 (calculated for C₈H₇ClN₂O₃) with fragmentation patterns indicating loss of COCl (45 amu) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

  • Handling : Use in a fume hood with nitrile gloves and protective eyewear. Avoid moisture (hydrolysis risk) .
  • Storage : Under inert gas (N₂ or Ar) at 2–8°C in airtight glass containers. Desiccants (e.g., molecular sieves) are recommended .
  • Decomposition Risks : Rapid hydrolysis in aqueous media generates HCl and 3-(furan-3-yl)-2-oxoimidazolidine-1-carboxylic acid. Monitor for gas evolution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic substitution reactions involving this compound?

The carbonyl chloride acts as an electrophile, undergoing nucleophilic acyl substitution. Key steps:

Nucleophilic attack : Alcohols or amines target the electrophilic carbonyl carbon.

Leaving group departure : Cl⁻ is eliminated, forming a tetrahedral intermediate.

Proton transfer : Stabilizes the product (e.g., ester or amide) .

Q. Furan-Specific Effects :

  • The electron-donating furan ring may slightly reduce electrophilicity compared to methylsulfonyl analogs, requiring stronger nucleophiles (e.g., Grignard reagents) or catalysts (e.g., DMAP) .

Q. Example Reaction :

  • With ethanol: Forms 3-(furan-3-yl)-2-oxoimidazolidine-1-carboxylate ester (yield: 75–80%) under anhydrous conditions with pyridine as a base .

Q. How does the furan-3-yl substituent influence the compound’s electronic properties and reaction outcomes compared to alkyl or aryl substituents?

  • Electronic Effects : Furan’s oxygen atom donates electron density via resonance, reducing the electrophilicity of the carbonyl chloride compared to electron-withdrawing groups (e.g., methylsulfonyl) .
  • Steric Effects : The planar furan ring imposes minimal steric hindrance, favoring reactions with bulky nucleophiles (e.g., tert-butanol) over methylsulfonyl derivatives .

Q. Comparative Data :

SubstituentRelative Reaction Rate (vs. Methylsulfonyl)Preferred Nucleophiles
Furan-3-yl0.8–0.9Amines, thiols
Methylsulfonyl1.0 (reference)Alcohols, phenols
Phenyl0.7–0.8Grignard reagents

Q. What strategies can resolve contradictions in reported reaction yields when using different chlorinating agents for synthesis?

Observed Discrepancies :

  • Thionyl chloride (SOCl₂) may yield 70–85% , while phosgene (COCl₂) achieves 80–90% .

Q. Resolution Strategies :

Computational Modeling : Use DFT calculations to compare activation energies for chlorination pathways .

Byproduct Analysis : Monitor for SO₂ (SOCl₂) or CO₂ (COCl₂) to assess reagent efficiency .

Optimization : For higher yields with phosgene, employ slow addition (1–2 drops/min) at 0°C to minimize side reactions .

Recommendation : Phosgene is superior for large-scale synthesis but requires stringent safety protocols. Thionyl chloride is preferable for small-scale academic studies .

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